molecular formula C22H18ClN7O3 B2607048 3-(2-氯苄基)-6-((3-(4-乙氧基苯基)-1,2,4-恶二唑-5-基)甲基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7(6H)-酮 CAS No. 1207050-38-1

3-(2-氯苄基)-6-((3-(4-乙氧基苯基)-1,2,4-恶二唑-5-基)甲基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7(6H)-酮

货号: B2607048
CAS 编号: 1207050-38-1
分子量: 463.88
InChI 键: WQNMUTCNDXKJII-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a complex organic molecule that contains several functional groups, including a chlorobenzyl group, an ethoxyphenyl group, an oxadiazol ring, and a triazolopyrimidinone ring . These functional groups suggest that the compound could have interesting chemical and biological properties.


Synthesis Analysis

While the specific synthesis of this compound is not available, similar compounds are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined using techniques such as NMR spectroscopy, X-ray crystallography, or computational chemistry .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the chlorobenzyl group could undergo nucleophilic aromatic substitution reactions, while the oxadiazol and triazolopyrimidinone rings could participate in a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water .

科学研究应用

化学合成和结构分析

  • 研究人员已经研究了类似的三唑并嘧啶化合物,探索了各种合成路线和结构分析。例如,Wu 等人(2022 年)合成了一种结构相关的化合物,并使用 X 射线晶体学和密度泛函理论 (DFT) 计算分析了其分子结构、光谱性质和与蛋白质的相互作用 (Wu et al., 2022).

抗菌活性

  • 具有结构相似性的化合物已被探索其抗菌特性。Bektaş 等人(2007 年)合成了一系列 1,2,4-三唑衍生物,并测试了它们的抗菌活性,注意到对各种微生物具有中等到良好的活性 (Bektaş et al., 2007).

潜在的药用应用

  • 已经研究了相关化合物的结构和功能方面,以了解其药用潜力。例如,El-Essawy 等人(2007 年)研究了针对乙型肝炎病毒的新型化合物,显示出中等的活性 (El-Essawy et al., 2007).

分子对接研究

  • 由 Wu 等人(2021 年)进行的分子对接研究已被用于研究类似化合物与蛋白质的相互作用,从而深入了解潜在的治疗应用 (Wu et al., 2021).

降压特性

  • Keshari 等人(2020 年)合成了恶唑/噻唑-[3,2-a]-嘧啶-3(2H)-酮的衍生物,并证明平均动脉压显着降低,表明具有作为降压药的潜力 (Keshari et al., 2020).

抗癌和抗炎活性

  • Rahmouni 等人(2016 年)合成了一系列新颖的吡唑并嘧啶衍生物,并将其评估为抗癌和抗 5-脂氧合酶剂,一些化合物显示出有希望的结果 (Rahmouni et al., 2016).

属性

IUPAC Name

3-[(2-chlorophenyl)methyl]-6-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN7O3/c1-2-32-16-9-7-14(8-10-16)20-25-18(33-27-20)12-29-13-24-21-19(22(29)31)26-28-30(21)11-15-5-3-4-6-17(15)23/h3-10,13H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNMUTCNDXKJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。